

Health and safety information for methyl pyrrolidine-2-carboxylate handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl pyrrolidine-2-carboxylate*

Cat. No.: *B1581731*

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **Methyl Pyrrolidine-2-Carboxylate**

Introduction: A Proactive Approach to Laboratory Safety

Methyl pyrrolidine-2-carboxylate and its associated salts are valuable intermediates in pharmaceutical research and drug development, frequently utilized as building blocks in the synthesis of complex molecular structures.^[1] As with any reactive chemical intermediate, a thorough understanding of its properties and potential hazards is not merely a regulatory requirement but a cornerstone of scientific integrity and personal safety. This guide moves beyond rote compliance, adopting a first-principles approach to safety. By understanding the causality behind established handling protocols, researchers can cultivate a proactive safety culture, anticipate risks, and work with confidence. This document is structured to provide field-proven insights, self-validating protocols, and authoritative references for the safe and effective management of this compound in a professional research environment.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a chemical's physical properties is the foundation of a robust risk assessment. These properties dictate its behavior in the laboratory environment, from its potential for airborne exposure to its interactions with other substances.

- Chemical Name: **Methyl pyrrolidine-2-carboxylate**
- Synonyms: Methyl proline
- Molecular Formula: C₆H₁₁NO₂
- Molecular Weight: 129.16 g/mol
- CAS Number: 2577-48-2[[2](#)]

The hydrochloride salt form is also common and is a white, crystalline powder that is highly soluble in water and ethanol.[[1](#)]

Property	Value	Significance for Safe Handling
Appearance	Colorless to pale yellow liquid	Allows for easy visual identification of the pure substance.
Boiling Point	169.9 °C at 760 mmHg[3]	Low volatility at room temperature reduces inhalation risk under standard conditions, but this risk increases significantly with heating.
Density	1.056 g/cm³[3]	Being denser than water, it will sink, which is relevant for large-scale spill management.
Flash Point	56.5 °C[3]	Classified as a combustible liquid. Must be kept away from ignition sources, especially during heating operations.
Solubility	Soluble in water and common organic solvents.[1]	High water solubility is critical for decontamination and first aid procedures (e.g., flushing skin/eyes) and informs the choice of spill cleanup materials.

Section 2: Hazard Identification and Risk Assessment

Methyl pyrrolidine-2-carboxylate and its structural analogs are classified with specific hazards that necessitate rigorous control measures. The primary risks are associated with direct contact, leading to irritation of the skin and eyes.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the key hazards.

- Acute Toxicity 4, Oral (H302): Harmful if swallowed.
- Serious Eye Damage/Eye Irritation (H318/H319): Causes serious eye damage/irritation.[\[4\]](#)
- Skin Irritation, Category 2 (H315): Causes skin irritation.[\[4\]](#)
- Aquatic Chronic 2 (H411): Toxic to aquatic life with long-lasting effects.

Toxicological Profile: Understanding the "Why"

While specific toxicological data for **methyl pyrrolidine-2-carboxylate** is not extensively published, a robust risk assessment can be informed by data from the structurally similar and well-studied compound, N-methyl-2-pyrrolidone (NMP). The shared pyrrolidone ring structure makes NMP a relevant, albeit surrogate, model for understanding potential systemic effects.

Disclaimer: The following data pertains to N-methyl-2-pyrrolidone (NMP, CAS: 872-50-4) and should be used as a precautionary guide for risk assessment. It is not a direct toxicological profile of **methyl pyrrolidine-2-carboxylate**.

Toxicological Endpoint	N-methyl-2-pyrrolidone (NMP) Data	Causality for Safety Protocols
Acute Oral Toxicity	LD50 (Rat, oral): 4,150 mg/kg	Confirms the GHS classification of "Harmful if swallowed." This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and practicing thorough hand washing after handling.
Acute Dermal Toxicity	LD50 (Rat, dermal): >5,000 mg/kg	While acute dermal toxicity is low, NMP is known to be readily absorbed through the skin, which can contribute significantly to systemic exposure. ^[5] This justifies the mandatory use of chemical-resistant gloves.
Skin Irritation	Classified as a skin irritant. Prolonged or repeated exposure has caused dermatitis, redness, and blistering in workers. ^{[6][7]}	This is the primary reason for wearing nitrile or other suitable chemical-resistant gloves and a lab coat. It explains why immediate washing is required after any skin contact.
Eye Irritation	Classified as causing serious eye irritation. Human exposure to NMP vapor has caused weak and transient eye irritation. ^[8]	This is the critical justification for mandatory, fully enclosing chemical safety goggles or a face shield. The potential for serious, irreversible damage necessitates this high level of protection.
Reproductive Toxicity	Classified as Repr. 1B. May damage fertility or the unborn child. Developmental toxicity (e.g., reduced fetal body	This potential hazard, extrapolated from NMP, mandates that researchers of child-bearing potential be fully

weight) is a critical endpoint in animal studies.[9]

informed of the risks and that all users handle the substance with high diligence to prevent any exposure.

Occupational Exposure Limits (OELs)

No specific OEL has been established for **methyl pyrrolidine-2-carboxylate**. However, the Indicative Occupational Exposure Limit Value (IOELV) for NMP in the European Union provides a valuable benchmark for assessing the adequacy of ventilation and handling controls.

- NMP 8-hour TWA: 10 ppm (40 mg/m³)[10]
- NMP STEL (15-min): 20 ppm (80 mg/m³)[10]
- Skin Notation: A "skin" notation is assigned to NMP, indicating the potential for significant uptake through the skin.[10]

Application Insight: Given the lack of a specific OEL, a conservative approach is warranted. Engineering controls and work practices should be designed to keep exposure to **methyl pyrrolidine-2-carboxylate** well below the established limits for NMP.

Section 3: Engineering and Personal Protective Controls: A Multi-Layered Defense

A robust safety strategy relies on a hierarchy of controls, prioritizing the elimination of hazards at their source.

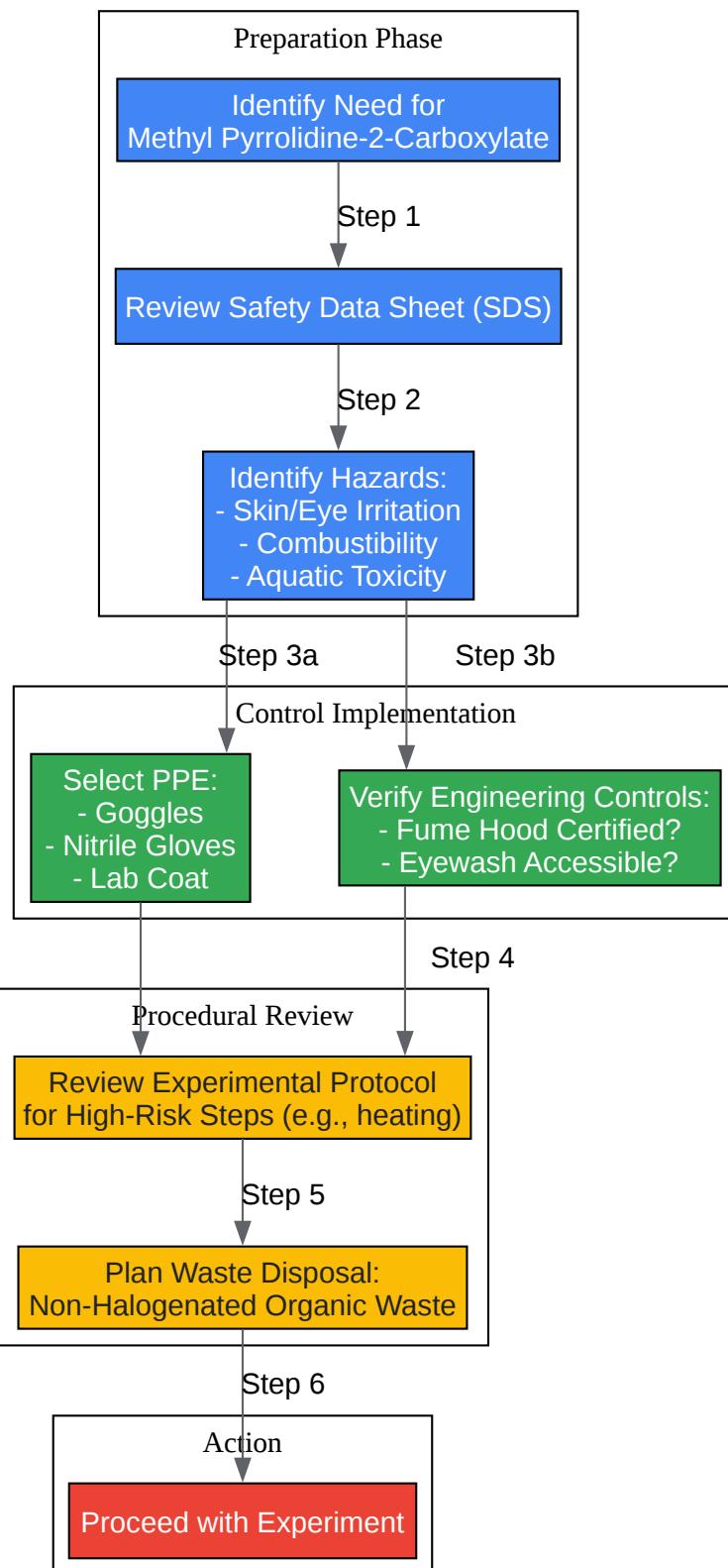
Engineering Controls

- Chemical Fume Hood: All weighing, transferring, and reaction setup involving **methyl pyrrolidine-2-carboxylate** must be performed inside a certified chemical fume hood. This is the primary defense against the inhalation of vapors, especially if the compound is heated.
- Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

- Eyewash Stations and Safety Showers: These must be located within a 10-second, unobstructed travel distance from the workstation and tested regularly. Their immediate availability is critical for effective first aid in the event of a splash.[3]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected based on the specific hazards identified.


Protection Type	Specification	Rationale and Best Practices
Eye/Face Protection	ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles for splash-prone operations.	Standard safety glasses are insufficient. Full-enclosure goggles are required to protect against splashes that can cause serious eye damage (H318).
Skin Protection	Nitrile gloves (minimum thickness 4 mil) or other compatible chemical-resistant gloves. Lab coat (cotton or flame-resistant).	Protects against skin irritation (H315).[4] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin. Contaminated gloves must be disposed of immediately.
Respiratory Protection	Not typically required if work is conducted within a certified fume hood.	If engineering controls are not sufficient to maintain exposure below OELs for analogous compounds, a NIOSH-approved respirator with organic vapor cartridges may be necessary, requiring a formal respiratory protection program.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to standardized protocols minimizes variability and the potential for error. The following workflows represent a self-validating system for safe handling.

Risk Assessment and Preparation Workflow

This diagram illustrates the logical flow of a pre-experiment risk assessment.

[Click to download full resolution via product page](#)

Caption: Pre-experiment risk assessment workflow.

Experimental Protocol: Handling and Use

- Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat) before entering the designated work area.
- Verification: Confirm that the chemical fume hood is on and operating correctly (check sash position and airflow monitor). Ensure the work area is free of clutter and ignition sources.
- Aliquotting: Conduct all transfers of the chemical from the main storage container to a reaction vessel inside the fume hood. Use a clean pipette or syringe for liquid transfers.
- Reaction Setup: If the reaction is to be heated, use a well-controlled heating mantle and ensure the apparatus is securely clamped. Do not heat a closed system.
- Post-Handling: After use, tightly seal the container.
- Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
- Hygiene: Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.

Section 5: Storage and Waste Management

Proper storage and disposal are critical to prevent accidental release and ensure regulatory compliance.

Storage

- Location: Store in a cool, dry, and well-ventilated area designated for chemical storage. Keep away from direct sunlight and heat sources.
- Container: Keep the container tightly closed to prevent the absorption of moisture and potential contamination.
- Incompatibilities: Segregate from strong oxidizing agents (e.g., nitric acid, perchlorates) and strong acids. Contact with strong oxidizers can create a fire or explosion hazard. Thermal

decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[\[3\]](#)

Waste Disposal

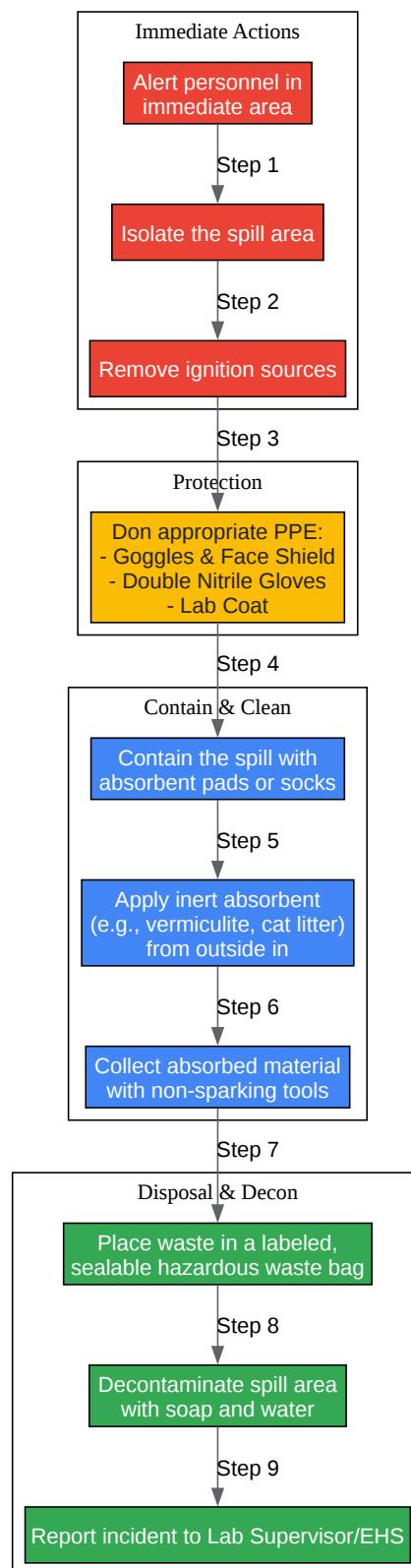
- Categorization: Unused **methyl pyrrolidine-2-carboxylate** and materials contaminated with it (e.g., pipette tips, gloves) should be disposed of as hazardous chemical waste. It is typically categorized as non-halogenated organic waste.
- Collection: Collect waste in a clearly labeled, sealable container that is compatible with the chemical. The label should read "Hazardous Waste" and list the chemical constituents.
- Disposal Protocol:
 - Never pour **methyl pyrrolidine-2-carboxylate** down the drain. Its classification as toxic to aquatic life makes this a serious environmental violation.
 - Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health & Safety (EHS) department for guidance on specific waste stream codes and disposal protocols.
 - Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.[\[11\]](#)

Section 6: Emergency Procedures: A Validated Response System

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be trained on these procedures.

First Aid Measures

Exposure Route	Protocol	Causality and Critical Action
Eye Contact	<ol style="list-style-type: none">Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.^[12]Remove contact lenses if present and easy to do.^[13]Do not rub the eye.^[13]Seek immediate medical attention from an ophthalmologist.	The chemical causes serious eye damage. Immediate and prolonged flushing is critical to dilute and remove the chemical to minimize injury. Prompt professional medical evaluation is mandatory.
Skin Contact	<ol style="list-style-type: none">Immediately remove all contaminated clothing.Wash the affected skin area with soap and plenty of water for at least 15 minutes.^[8]If skin irritation occurs or persists, seek medical attention.	The substance is a skin irritant. Rapid removal from the skin surface is necessary to prevent inflammation and potential chemical burns. Removing contaminated clothing prevents prolonged contact.
Inhalation	<ol style="list-style-type: none">Move the affected person to fresh air immediately.If breathing is difficult, have a trained person administer oxygen.If breathing has stopped, begin artificial respiration.Seek immediate medical attention.	While inhalation risk is lower at room temperature, vapors can be irritating to the respiratory tract. The primary goal is to remove the individual from the contaminated atmosphere.
Ingestion	<ol style="list-style-type: none">Do NOT induce vomiting.Rinse the mouth with water.Never give anything by mouth to an unconscious person.Seek immediate medical	The substance is harmful if swallowed. Inducing vomiting can cause additional damage to the esophagus. Professional medical intervention is required.



attention. Show the SDS to the medical personnel.

Spill Response Protocol

This protocol is for minor spills (<100 mL) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.

[Click to download full resolution via product page](#)

Caption: Minor chemical spill response workflow.

Step-by-Step Spill Cleanup Methodology:

- Alert & Secure: Alert nearby personnel of the spill. Secure the area and restrict access. Remove any nearby ignition sources.[\[1\]](#)
- Protect: Don appropriate PPE, including safety goggles, a face shield, double nitrile gloves, and a lab coat.
- Contain: Prevent the spill from spreading by creating a dike around the perimeter with absorbent pads, socks, or an inert material like cat litter or vermiculite.[\[1\]](#)[\[6\]](#)
- Absorb: Apply additional absorbent material over the entire spill, working from the outside edges inward to prevent splashing.[\[6\]](#)
- Collect: Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic dustpan and scoop) to carefully collect the material.[\[5\]](#)
- Package: Place the collected waste into a heavy-duty, labeled hazardous waste bag or container. Seal it securely.
- Decontaminate: Clean the spill surface with soap and water. Collect the cleaning materials and also place them in the hazardous waste container.
- Dispose: Dispose of the sealed waste container according to your institution's hazardous waste procedures.
- Report: Report the incident to your laboratory supervisor and institutional EHS office as required.

References

- Chemsoc. (2025). **Methyl Pyrrolidine-2-Carboxylate** | CAS#:2577-48-2.
- Kessler, W., et al. (2007). Chemosensory effects during acute exposure to N-methyl-2-pyrrolidone (NMP). International Archives of Occupational and Environmental Health, 81(6), 757-766.
- European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP).
- National Institute for Occupational Safety and Health (NIOSH). (2013). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment.

- U.S. Environmental Protection Agency (EPA). (n.d.). Inert Reassessments: N-methylpyrrolidone (CAS Reg. No. 872-50-4).
- Sasaki, H., et al. (1990). Acute toxicity and skin irritation of pyrrolidone derivatives as transdermal penetration enhancer. *Chemical & Pharmaceutical Bulletin*, 38(8), 2308-2310.
- American Industrial Hygiene Association (AIHA). (2022). Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone. *Toxicology and Industrial Health*, 38(6), 309-329.
- PrepChem. (n.d.). Synthesis of **Methyl pyrrolidine-2-carboxylate** hydrochloride.
- PubChem. (n.d.). 1-Methylpyrrolidone-2-carboxylic acid.
- Leira, H. L., et al. (1992). Irritant cutaneous reactions to N-methyl-2-pyrrolidone (NMP). *Contact Dermatitis*, 27(3), 148-150.
- Jungbauer, F. H., et al. (2001). Toxic hygroscopic contact reaction to N-methyl-2-pyrrolidone. *Contact Dermatitis*, 45(5), 303-304.
- Lee, H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. *Molecules*, 22(6), 909.
- PubChem. (n.d.). Methyl 1-methylpyrrolidone-2-carboxylate.
- Shen, R., & Douglas, C. J. (2011). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. *Organic letters*, 13(16), 4364–4367.
- Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone.
- PubChem. (n.d.). 2-Methylpyrrolidone-2-carboxylic acid.
- Acros PharmaTech Limited. (2018). Safety Data Sheet: (S)-2-Methylpyrrolidone-2-Carboxylic Acid Hydrochloride.
- Jírová, D., et al. (2010). Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective. *Regulatory Toxicology and Pharmacology*, 58(2), 313-320.
- ClinicalTrials.gov. (2011). Evaluation of the Effect of Repeated Usage on the Tear Film Characteristics of an Investigational Eye Drop in Dry Eye Sufferers.
- Garrett, Q., et al. (2024). Effectiveness and safety of carboxymethyl cellulose eye drops in dry eye disease: A real-world study. *Nigerian Journal of Pharmaceutical and Pharmaceutical Sciences*, 20(1), 1-8.
- Ozkan, J., et al. (2023). Effects of Carboxymethylcellulose Artificial Tears on Ocular Surface Microbiome Diversity and Composition, A Randomized Controlled Trial. *Translational Vision Science & Technology*, 12(8), 15.
- Mayo Clinic. (n.d.). Chemical splash in the eye: First aid.
- Chemical Watch. (2016). SCOEL/OPIN/2016-119 N-Methyl-2-Pyrrolidone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fuaij.com [fuaij.com]
- 2. Methyl Pyrrolidine-2-Carboxylate | CAS#:2577-48-2 | Chemsoc [chemsrc.com]
- 3. The acute oral toxicity and primary ocular and dermal irritation of selected N-alkyl-2-pyrrolidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Irritant cutaneous reactions to N-methyl-2-pyrrolidone (NMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemosensory effects during acute exposure to N-methyl-2-pyrrolidone (NMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Effects of Carboxymethylcellulose Artificial Tears on Ocular Surface Microbiome Diversity and Composition, A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. 2-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 95491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- To cite this document: BenchChem. [Health and safety information for methyl pyrrolidine-2-carboxylate handling]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581731#health-and-safety-information-for-methyl-pyrrolidine-2-carboxylate-handling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com